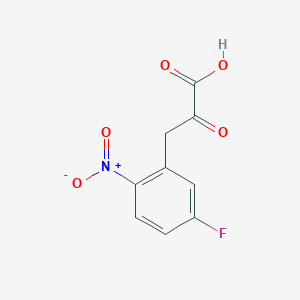
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C10H12BrNO It is a derivative of indene, characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 7th position, and an amine group at the 1st position of the indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 7-methoxy-2,3-dihydro-1H-inden-1-one, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4th position.
Reduction: The resulting 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is then reduced to 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-ol using a reducing agent such as sodium borohydride (NaBH4).
Amination: Finally, the hydroxyl group is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
- 4-Bromo-7-methoxy-2,3-dihydro-1H-indol-2-one
- 5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one
- 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
Comparison: 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The presence of the bromine and methoxy groups also contributes to its distinct properties and applications.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrNO/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5,8H,2,4,12H2,1H3 |
Clave InChI |
VILHRYHMNSXHPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(CCC2=C(C=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


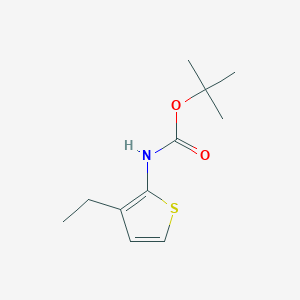
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)

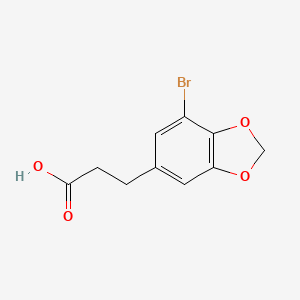
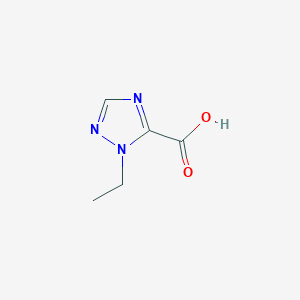
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
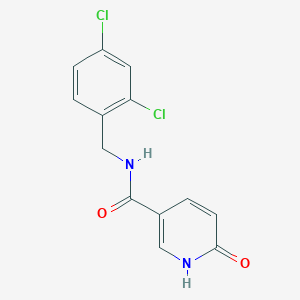

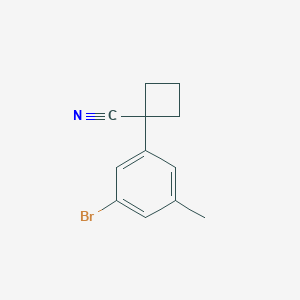

![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)
